3,4-dichlorobenzyl 3-nitrobenzoate
Description
3,4-Dichlorobenzyl 3-nitrobenzoate is an ester derivative synthesized from 3,4-dichlorobenzyl alcohol and 3-nitrobenzoic acid. The compound features a 3,4-dichlorobenzyl group (a benzene ring with chlorine substituents at positions 3 and 4) linked via an ester bond to a 3-nitrobenzoate moiety (a benzoic acid derivative with a nitro group at position 3). This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and organic synthesis intermediates .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-5-4-9(6-13(12)16)8-21-14(18)10-2-1-3-11(7-10)17(19)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPZIQHWHXEKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and shared features between 3,4-dichlorobenzyl 3-nitrobenzoate and analogous compounds:
Key Observations:
- Ester vs. Ether Linkages : The ester group in 3,4-dichlorobenzyl 3-nitrobenzoate is more prone to hydrolysis than the ether in methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate, which offers greater stability under basic or acidic conditions .
- Receptor Binding : Thiazole- and azole-containing analogs (e.g., ) demonstrate significant sigma receptor affinity, suggesting the dichlorobenzyl group is critical for binding, while the nitro group may modulate selectivity .
Pharmacological and Industrial Relevance
- Pharmaceuticals : The nitro group in 3-nitrobenzoate derivatives may act as a pharmacophore in antimicrobial or antiparasitic agents. Thiazole-linked analogs show promise as sigma receptor ligands for neurological disorders .
- Agrochemicals : Dichlorobenzyl Quats are used in pesticides due to their surfactant and biocidal properties .
- Chemical Synthesis : Picolinate esters serve as directing groups in transition-metal catalysis (e.g., FeCl3-mediated C-H amination) .
Research Findings and Data
Physicochemical Properties
| Property | 3,4-Dichlorobenzyl 3-Nitrobenzoate | 3,4-Dichlorobenzyl Picolinate | Methyl 4-[(3,4-DCB)oxy]-3-Nitrobenzoate |
|---|---|---|---|
| Molecular Formula | C14H9Cl2NO4 | C13H9Cl2NO2 | C15H11Cl2NO5 |
| Molar Mass (g/mol) | 334.14 | 294.12 | 356.16 |
| Solubility | Low in water; soluble in DCM | Moderate in polar aprotic solvents | Low water solubility; stable in organic phases |
| Stability | Hydrolytically sensitive | Moderate | High (ether linkage) |
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